

scaling up Kelex 100 production challenges

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Compound Focus: 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

CAS No.: 73545-11-6

Cat. No.: S705995

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Kelex 100 Technical Overview

Kelex 100 is a specialized chelating extractant with the chemical name **7-(4-Ethyl-1-methyloctyl)-8-hydroxyquinoline** [1]. It is designed to selectively extract metal ions like copper and gallium from acidic leach liquors [2] [3].

The table below summarizes its key physical and chemical properties.

| Property | Specification |
|-------------------|--|
| CAS Number | 73545-11-6 [1] |
| Molecular Formula | C ₂₀ H ₂₉ NO [1] |
| Molecular Weight | 299.456 g/mol [1] |
| Appearance | Pale yellow to brown viscous oily liquid [1] |
| Density | ~1.005 g/cm ³ [1] |
| Boiling Point | ~429.9 °C [1] |
| Flash Point | ~213.8 °C [1] |

| Property | Specification |
|----------------------|--|
| Primary Applications | Solvent extraction of copper (from low-pH solutions) and gallium (from sodium aluminate solutions) [2] [3] |

Frequently Asked Questions (FAQs)

- **FAQ 1: What is the typical working concentration of Kelex 100 in a solvent extraction process?** Kelex 100 is typically dissolved in a kerosene or aromatic diluent. Common working concentrations are in the range of **2.5% to 5% by volume** [2]. A 5% solution can achieve a maximum copper loading capacity of approximately **4.0 grams per liter (gpl)**.
- **FAQ 2: What factors affect the selectivity of Kelex 100 for copper over other metal ions?** Selectivity is not inherent to the reagent alone but is governed by the system conditions. The most critical factors are [2]:
 - **pH of the aqueous phase:** Kelex 100 operates effectively in a pH range of **1 to 3**.
 - **Excess reagent concentration:** The amount of Kelex 100 available beyond what is required for the copper ions present.
 - **Relative ionic concentrations:** The concentrations of competing metal ions in the leach solution.
 - **Nature of other cations:** The specific types of impurity metals present.
- **FAQ 3: What is a known kinetic limitation of Kelex 100, and how can it be mitigated?** A known challenge is that the kinetics of extraction can be very slow, particularly for gallium from sodium aluminate solutions [3]. The kinetics are a function of sodium and aluminum concentrations, where aluminum has a negative effect. The use of **modifiers** (e.g., ketones, which perform better than alcohols) in the organic phase can help improve extraction kinetics [3].

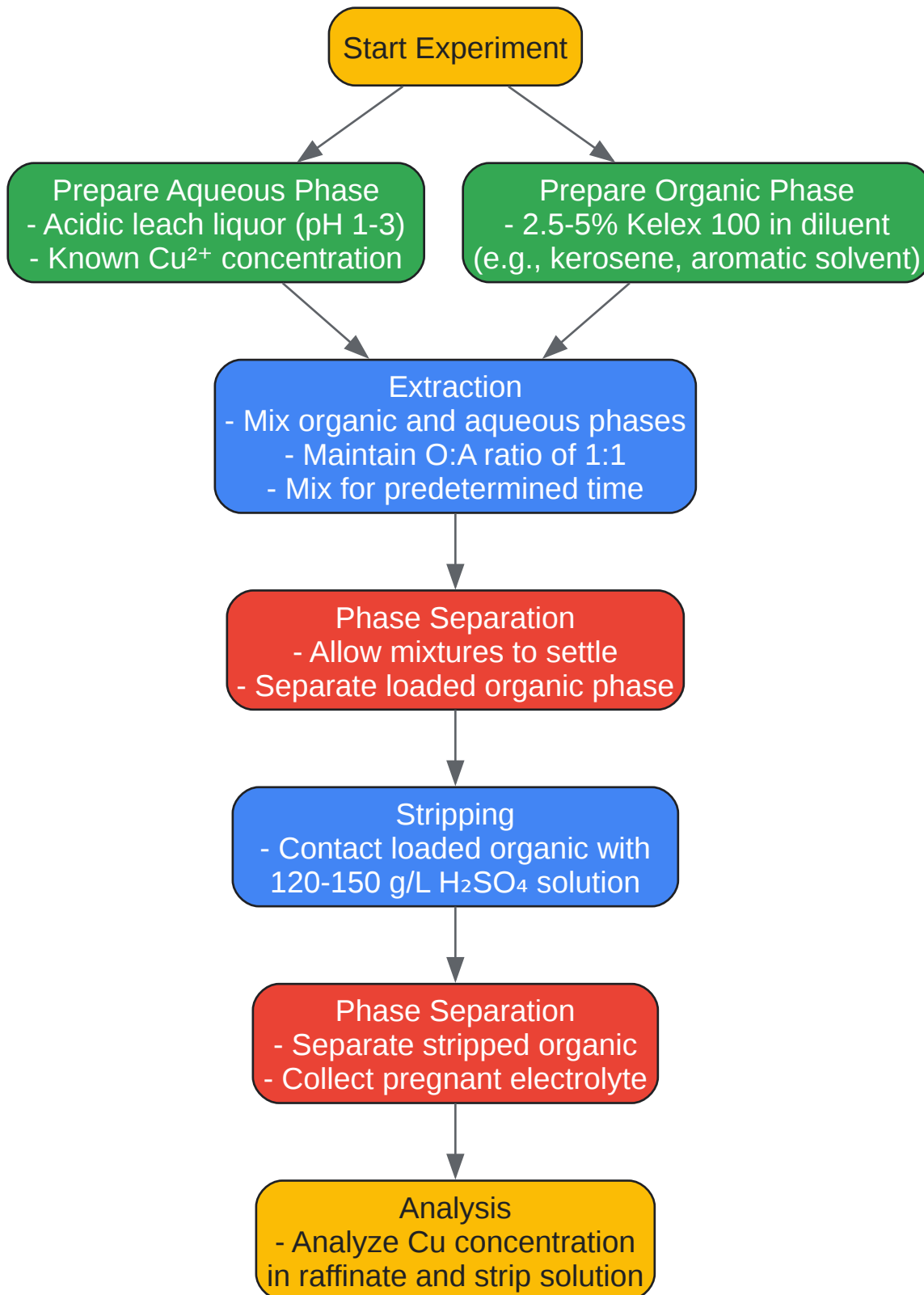
Troubleshooting Common Experimental Issues

| Problem | Possible Causes | Suggested Solutions |
|---------|-----------------|---------------------|
|---------|-----------------|---------------------|

| **Low Metal Extraction Efficiency** | • Incorrect pH range • Insufficient Kelex 100 concentration • Overly fast mixing, poor phase separation | • Adjust aqueous phase to optimal pH (1-3 for Cu) [2] • Increase reagent concentration, not to exceed 5% [2] • Optimize mixing speed and time; allow longer for phase disengagement | | **Poor Stripping Efficiency** | • Stripping acid concentration too low • Organic phase overloaded (exceeded capacity) • Stable complex formation | • Increase sulfuric acid concentration to 120-150 g/L for copper [2] • Ensure organic loading is below max capacity (e.g., 4.0 gpl Cu for 5% solution) [2] | | **Slow Extraction Kinetics** | • Inherently slow reaction at interface • Lack of kinetic modifiers • High concentration of interfering ions (e.g., Al^{3+}) | • Use a dynamic mixing apparatus (e.g., Lewis cell) to improve interface renewal [4] • Introduce a modifier (e.g., a ketone) to the organic phase [3] • Pre-treat aqueous feed to remove interfering ions | | **Organic Phase Degradation or Loss** | • High-temperature operation • Oxidative degradation • Excessive entrainment in raffinate | • Monitor and control process temperature; note high flash point of $\sim 214^{\circ}C$ [1] • Use an aromatic diluent with high flash point (e.g., $150^{\circ}F$) and stability [2] • Improve settler design or use coalescers to minimize entrainment |

Experimental Protocol: Copper Solvent Extraction

This workflow outlines the core steps for a standard laboratory-scale solvent extraction process using Kelex 100.



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Scaling-Up Production: Key Considerations

Moving from laboratory to industrial scale presents several challenges. While specific data on scaling Kelex 100 is limited in the search results, the following areas are universally critical and should be the focus of your R&D efforts.

- **Process Optimization and Modeling:** Before scaling, develop a robust quantitative model of the process. While not specific to Kelex, methodologies like **Quantitative Systems Pharmacology (QSP)** used in drug development illustrate the power of computational modeling to simulate outcomes, optimize parameters, and de-risk scaling by predicting performance at larger volumes [5].
- **Reagent Procurement and Quality Control:** Establish a reliable supply chain for the raw Kelex 100 compound. The provided search results list several potential suppliers in China [1]. Rigorous quality control is essential to ensure batch-to-b consistency, as impurities can drastically affect extraction efficiency and kinetics.
- **Mass Transfer and Kinetics:** Laboratory stirrers do not replicate the hydrodynamics of industrial mixer-settlers or columns. The slow extraction kinetics noted in research [3] will be a major bottleneck. Pilot-scale testing is crucial to design equipment that provides sufficient interfacial area and mixing energy without causing excessive emulsion or entrainment.
- **Solvent Loss Management:** At an industrial scale, even minor losses become significant economic and environmental concerns. Mechanisms like **entrainment** (physical carry-over of droplets), **solubility** (in the aqueous raffinate), and **degradation** (due to chemical or thermal stress) must be minimized. Using a high-flash-point diluent is a good starting point [2].

Final Recommendations

The information from the search results provides a strong technical foundation but lacks direct data on industrial-scale production challenges for Kelex 100.

To build a comprehensive knowledge base, I suggest you:

- **Consult Specialized Literature:** Deepen your research with focused searches in hydrometallurgy journals (e.g., *Hydrometallurgy*) for papers specifically on pilot or industrial plants using Kelex 100.
- **Engage with Equipment Suppliers:** Reach out to manufacturers of industrial mixer-settlers and extraction columns. They often have practical experience and case studies.
- **Contact Reagent Manufacturers:** The suppliers listed in [1] may provide technical data sheets or application notes with scaling recommendations.

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